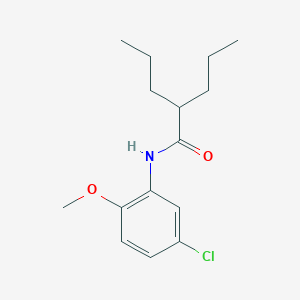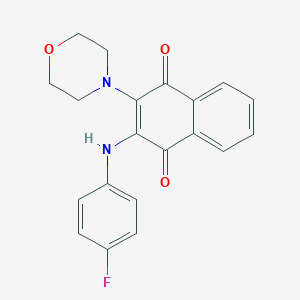
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide is a chemical compound that belongs to the class of drugs known as gabapentinoids. It is commonly referred to as clonidine and is used in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Clonidine is known to have a high affinity for the α2-adrenergic receptor and is believed to work by reducing the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety.
作用机制
The mechanism of action of clonidine is believed to involve the activation of α2-adrenergic receptors in the central nervous system. This leads to a reduction in the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety. By reducing the release of norepinephrine, clonidine is able to reduce pain and anxiety in patients with these conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, as well as to reduce the activity of the sympathetic nervous system. Clonidine has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, clonidine has been shown to have a positive effect on sleep quality.
实验室实验的优点和局限性
Clonidine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of α2-adrenergic receptor activation. Clonidine is also relatively inexpensive and widely available, making it a cost-effective option for use in laboratory experiments. However, clonidine does have some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. Additionally, clonidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on clonidine. One area of interest is the potential use of clonidine in the treatment of opioid use disorder. Several studies have suggested that clonidine may be effective in reducing the severity of withdrawal symptoms in patients undergoing opioid detoxification. Another area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that clonidine may be effective in reducing the symptoms of PTSD, although more research is needed to confirm these findings. Finally, there is interest in developing new analogs of clonidine that may have improved efficacy and fewer side effects.
合成方法
The synthesis of clonidine involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with propylmagnesium bromide to form 2-methoxy-1-phenylpropan-1-ol. The second step involves the reaction of this compound with thionyl chloride to form 2-methoxy-1-phenylpropan-1-ol chloride. The third step involves the reaction of this compound with 5-chloro-2-methoxyaniline to form the final product, N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide.
科学研究应用
Clonidine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Several studies have demonstrated the efficacy of clonidine in reducing pain and anxiety in patients with these conditions. Clonidine has also been shown to have a positive effect on sleep quality and to reduce the incidence of opioid-induced hyperalgesia.
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-6-11(7-5-2)15(18)17-13-10-12(16)8-9-14(13)19-3/h8-11H,4-7H2,1-3H3,(H,17,18) |
InChI 键 |
QRVRLIKGKYSWRU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)


![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)

